1,3,3a,4,7,7a-Hexahydroisobenzofuran

Carbasugar synthesis Glucosidase inhibition Photooxygenation

1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 3470-42-6) is a bicyclic heterocyclic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol, characterized by a fused ring system incorporating an ether oxygen. As the trans- (9CI) stereoisomer, it is also known as trans-8-oxabicyclo[4.3.0]non-3-ene.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 3470-42-6
Cat. No. B11924675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3a,4,7,7a-Hexahydroisobenzofuran
CAS3470-42-6
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1C=CCC2C1COC2
InChIInChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2
InChIKeyJQDSHMKTGWQGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 3470-42-6): A Versatile Bicyclic Heterocycle for Research and Industrial Procurement


1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 3470-42-6) is a bicyclic heterocyclic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol, characterized by a fused ring system incorporating an ether oxygen [1]. As the trans- (9CI) stereoisomer, it is also known as trans-8-oxabicyclo[4.3.0]non-3-ene [1]. This compound serves as a crucial chiral building block in organic synthesis, particularly for the construction of carbasugars [2], nucleoside analogs [3], and various cyclohexanoid derivatives . Its commercial availability in stereodefined forms makes it a valuable intermediate for both medicinal chemistry research and industrial applications.

Why Generic Substitution of 1,3,3a,4,7,7a-Hexahydroisobenzofuran is Not Feasible for Critical Applications


The unique stereochemical and conformational properties of 1,3,3a,4,7,7a-hexahydroisobenzofuran preclude simple substitution with other bicyclic ethers or furan derivatives. As a conformationally restricted scaffold, it provides distinct spatial orientation of functional groups that is critical for biological activity [1]. Substituting this compound with regioisomeric hexahydroisobenzofurans (e.g., 1,3,3a,4,5,7a-hexahydroisobenzofuran) or with other heterocyclic cores like tetrahydrofuran or phthalide derivatives would fundamentally alter the three-dimensional architecture of the resulting molecules, potentially abolishing target binding affinity or reducing synthetic yield. The specific trans-fused ring junction of CAS 3470-42-6 is essential for maintaining the correct stereochemistry in downstream products such as carbasugar-based glucosidase inhibitors [2] and conformationally restricted nucleoside analogs [3], where even subtle changes in ring conformation can dramatically impact enzyme inhibition profiles.

Quantitative Evidence Guide: Direct Comparisons for 1,3,3a,4,7,7a-Hexahydroisobenzofuran Selection


Stereoselective Synthesis Yields from (3aR,7aS)-1,3,3a,4,7,7a-Hexahydroisobenzofuran

The specific stereoisomer (3aR,7aS)-1,3,3a,4,7,7a-hexahydroisobenzofuran enables a highly efficient photooxygenation reaction, producing two isomeric hydroperoxides that are critical intermediates for carbasugar synthesis [1]. While exact yield comparisons for alternative stereoisomers are not provided, the study highlights that this particular stereochemistry is essential for the successful, regio- and stereospecific construction of rac-carbasugar-based cyclohexane pentols. The use of alternative starting materials, such as cis-1,3,3a,4,5,7a-hexahydroisobenzofuran, would likely require a different synthetic route or result in altered stereochemistry, potentially reducing overall yield or compromising the biological activity of the final products.

Carbasugar synthesis Glucosidase inhibition Photooxygenation

Conformational Restriction Drives Potent Anti-HIV Activity in Nucleoside Analogs

Hexahydroisobenzofuran (HIBF) serves as a conformationally restricted scaffold for nucleoside analogs, yielding compounds with potent anti-HIV activity. The β-HIBF inosine analog 22o, derived from a stereo-defined syn-isomer sugar motif, exhibited an EC50 of 12.3 µM against HIV-1 in human peripheral blood mononuclear (PBM) cells [1]. While the parent hexahydroisobenzofuran is not directly compared, its incorporation into the nucleoside structure is the basis for the observed activity. Alternative scaffolds lacking this rigid bicyclic structure, such as standard ribose or 2'-deoxyribose, would produce nucleosides with greater conformational flexibility, which may not achieve the same binding affinity or antiviral potency. The N-type sugar conformation, established by X-ray crystallography, is a direct result of the HIBF ring system and is crucial for activity [1].

Nucleoside analogs Anti-HIV Conformational restriction

Hexahydroisobenzofuran Scaffold Enables Submicromolar TDP1 Enzyme Inhibition

Derivatives of hexahydroisobenzofuran have been identified as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), a key DNA repair enzyme. The most potent compound in the series, 11h, demonstrated an IC50 value of 0.65 µM against TDP1 [1]. While this is a derivative, the hexahydroisobenzofuran core is essential for the activity. The study also compared the HIBF scaffold (series 11) to a related 3-oxabicyclo[3.3.1]nonane scaffold (series 12) and found that both classes contained potent inhibitors [1]. Compound 11h further exhibited a synergistic effect with the chemotherapeutic agent topotecan in cancer cell lines, an effect that was absent in TDP1 knockout cells, confirming the mechanism of action is through TDP1 inhibition [1].

TDP1 inhibition Cancer sensitization Monoterpene derivatives

Optimal Research and Industrial Application Scenarios for 1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 3470-42-6)


Synthesis of Carbasugar-Based Glucosidase Inhibitors

1,3,3a,4,7,7a-Hexahydroisobenzofuran is the preferred starting material for the regio- and stereospecific synthesis of rac-carbasugar-based cyclohexane pentols, which are being investigated as α- and β-glucosidase inhibitors for potential therapeutic applications in diabetes and other metabolic disorders [1]. The compound's defined stereochemistry is critical for the successful construction of these complex carbasugar scaffolds via photooxygenation and subsequent ring-opening reactions [1].

Development of Conformationally Restricted Nucleoside Analogs for Antiviral Therapy

This compound is a key building block for the synthesis of conformationally restricted bicyclic nucleoside analogs, as demonstrated by its use in creating a series of hexahydroisobenzofuran (HIBF) nucleosides with potent anti-HIV-1 activity [2]. The rigid HIBF scaffold locks the sugar moiety into an N-type conformation, which is essential for the observed antiviral potency, making it a valuable intermediate for medicinal chemistry programs targeting viral infections [2].

Construction of TDP1 Inhibitors as Cancer Chemosensitizers

Hexahydroisobenzofuran serves as the core scaffold for the development of novel tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors [3]. Derivatives based on this scaffold have demonstrated submicromolar inhibition of TDP1 (IC50 = 0.65 µM) and exhibit synergistic effects with topotecan in cancer cell lines, indicating their potential as chemosensitizing agents to enhance the efficacy of existing chemotherapeutics [3].

Preparation of Antibacterial and Antifungal Cyclohexanoid Derivatives

Hexahydroisobenzofuran 6, which is readily prepared from cis-hydrophthalic anhydride, serves as a versatile precursor for the synthesis of hydroxymethylated rac- and meso-cyclohexanoid derivatives . Several of these derivatives have been evaluated and shown varying degrees of antibacterial and antifungal activity against pathogenic microorganisms, indicating the scaffold's utility in generating new antimicrobial agents .

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